molecular formula C13H11N3O B2365533 2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridin-1-ol CAS No. 339009-92-6

2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridin-1-ol

Cat. No.: B2365533
CAS No.: 339009-92-6
M. Wt: 225.251
InChI Key: BDMFKIVGZDPUNV-UHFFFAOYSA-N
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Description

2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridin-1-ol is a heterocyclic compound that contains both an imidazole and a pyridine ring fused together

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridin-1-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylbenzaldehyde with 2-aminopyridine in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridin-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazo[4,5-b]pyridines.

Scientific Research Applications

2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridin-1-ol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine
  • 2-(4-methylphenyl)-1H-imidazo[4,5-c]pyridine
  • 2-(4-methylphenyl)-1H-imidazo[4,5-d]pyridine

Uniqueness

2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridin-1-ol is unique due to the presence of the hydroxyl group at the 1-position of the imidazole ring. This functional group can significantly influence the compound’s reactivity and its interactions with biological targets, making it distinct from other similar compounds .

Properties

IUPAC Name

1-hydroxy-2-(4-methylphenyl)imidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O/c1-9-4-6-10(7-5-9)13-15-12-11(16(13)17)3-2-8-14-12/h2-8,17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDMFKIVGZDPUNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(N2O)C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666076
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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